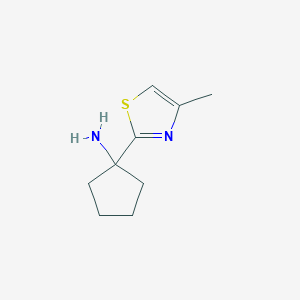

1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine

Description

Properties

IUPAC Name |

1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-7-6-12-8(11-7)9(10)4-2-3-5-9/h6H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBURDQJIFLAWCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2(CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181234-20-7 | |

| Record name | 1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Strategy

The synthesis of 1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine typically involves the formation of the 1,3-thiazole ring via a Hantzsch-type cyclocondensation reaction. This reaction generally proceeds through the condensation of a substituted thiourea with an α-haloketone or α-bromoketone, which introduces the thiazole ring bearing the 4-methyl substituent. The cyclopentan-1-amine moiety is either introduced as a starting material or incorporated through subsequent functional group transformations.

Preparation of the 4-Methyl-1,3-thiazole Core

Starting Materials: The 4-methyl substituent on the thiazole ring is commonly introduced via the use of 2-bromo-1-(4-methylphenyl)ethanone or related α-bromo ketones bearing the methyl group at the para position of the phenyl ring, which upon cyclization yields the desired methylated thiazole ring.

Cyclization Conditions: The cyclocondensation is carried out by refluxing thiourea derivatives with the α-bromo ketone in glacial acetic acid or under microwave-assisted solvent-free conditions. Microwave irradiation significantly reduces reaction time from hours to minutes (1.5–2 min) while maintaining or improving yields and purity.

Reaction Scheme:

Thiourea + 2-bromo-1-(4-methylphenyl)ethanone → 4-methyl-1,3-thiazole intermediate

Coupling with Cyclopentan-1-amine

The cyclopentan-1-amine moiety can be introduced via nucleophilic substitution or reductive amination reactions, depending on the intermediate functionalities present.

In some synthetic routes, cyclopentanone derivatives are first converted to their corresponding amines, which are then coupled with the thiazole ring system.

Alternatively, direct substitution reactions involving the thiazole intermediate and cyclopentan-1-amine under basic conditions can yield the target compound.

Industrial Scale Synthesis

Industrial synthesis employs optimized reaction conditions with strong bases and controlled heating to facilitate cyclization and amination steps.

Specialized reactors maintain precise temperature and mixing to ensure high yield and purity.

Purification is typically achieved by recrystallization of the hydrochloride salt form of the compound.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Thiazole ring formation | Thiourea + α-bromo ketone, reflux in AcOH | Microwave-assisted solvent-free method reduces time significantly |

| Cyclopentan-1-amine introduction | Cyclopentanone derivatives, reductive amination (NaCNBH3), or nucleophilic substitution | Use of strong bases and heating enhances reaction efficiency |

| Purification | Recrystallization from suitable solvents | Hydrochloride salt form preferred for stability and handling |

Analytical and Structural Confirmation

Spectroscopic Methods: IR spectroscopy confirms thiazole ring formation by characteristic bands near 600 cm⁻¹ and 1400 cm⁻¹, indicative of the thiazole ring fingerprint.

-

- ^1H NMR shows signals corresponding to the methyl group on the thiazole ring, cyclopentane protons, and amine protons.

- ^13C NMR confirms the carbon environment of the thiazole and cyclopentane carbons.

Elemental Analysis: Confirms the molecular formula and purity of the synthesized compound.

Summary Table of Preparation Methods

| Method No. | Description | Key Reagents | Reaction Time/Conditions | Yield/Purity Notes |

|---|---|---|---|---|

| 1 | Conventional reflux method | Thiourea + 2-bromo-1-(4-methylphenyl)ethanone, AcOH reflux | 2 hours reflux | Good yield, confirmed by IR/NMR |

| 2 | Microwave-assisted solvent-free | Same reagents, microwave irradiation | 1.5–2 minutes | High yield, reduced reaction time |

| 3 | Reductive amination for amine coupling | Cyclopentanone derivatives, NaCNBH3 | Room temp to mild heating | Efficient conversion to amine |

| 4 | Industrial scale synthesis | Strong bases, controlled heating | Optimized for scale | High purity, recrystallized salt |

Research Findings and Notes

Microwave-assisted synthesis offers significant advantages in terms of reaction time and energy efficiency without compromising yield or purity.

The presence of the 4-methyl substituent on the thiazole ring influences the electronic properties and reactivity, which can affect the subsequent amination step.

Industrial methods focus on scalable, reproducible conditions with strict control of parameters to maintain batch-to-batch consistency.

Purification as the hydrochloride salt enhances compound stability and facilitates handling in pharmaceutical or chemical applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.

Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .

Scientific Research Applications

Building Block in Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules. It is utilized in the development of various chemical reactions, including:

- Nucleophilic Substitution Reactions : The amine group can participate in nucleophilic substitutions, allowing for the introduction of different functional groups.

- Cyclization Reactions : The thiazole moiety can facilitate cyclization processes to create more intricate cyclic structures.

Reagent in Chemical Reactions

1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine acts as a reagent in several chemical reactions, including:

- Oxidation : It can be oxidized to form sulfoxides or sulfones.

- Reduction : Reduction reactions can yield various amine derivatives.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits potential antimicrobial and antifungal properties. The thiazole ring is known for its role in various biological effects, making it an attractive candidate for further exploration in medicinal chemistry.

Enzyme Inhibition Studies

The compound has been investigated for its ability to act as an enzyme inhibitor. By binding to active sites of target enzymes, it may modulate their activity, which is critical for drug discovery efforts.

Potential Drug Candidate

Given its unique structural properties, 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine is explored as a potential drug candidate. Its interactions with specific molecular targets can lead to the development of new pharmaceuticals aimed at treating various diseases.

Agrochemical Synthesis

In industrial settings, this compound is utilized in the synthesis of agrochemicals. Its ability to modify biological pathways makes it valuable for developing pesticides and herbicides.

Study on Antimicrobial Activity

A study highlighted the antimicrobial efficacy of thiazole derivatives, including 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine. The results demonstrated significant inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics .

Enzyme Inhibition Mechanism

Research focused on the mechanism of action revealed that this compound could inhibit specific enzymes involved in metabolic pathways of microorganisms. This interaction may lead to growth inhibition and provides insights into potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors involved in microbial growth, leading to its antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole/Thiadiazole Moieties

N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide Derivatives

- Structure : Cyclopentyl group linked to a thiazole ring substituted with phenyl and p-tolyl groups, plus an acetamide side chain .

- Bioactivity: These derivatives exhibit dual monoamine oxidase (MAO-A and MAO-B) inhibition, with compounds 4a, 4b, and 4c showing potent activity (IC₅₀ values in the nanomolar range) .

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine

- Structure : Thiadiazole core with a 4-methylphenyl substituent .

- Bioactivity : Thiadiazole derivatives are associated with insecticidal and fungicidal properties, attributed to their sulfur-rich heterocyclic framework .

- Comparison : Replacing thiadiazole with thiazole (as in the target compound) may alter electronic properties and biological target specificity.

4-Phenyl-1,3-thiazol-2-amine

Functional and Commercial Comparison

Table 1: Key Properties of 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine and Analogues

Biological Activity

1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 218.75 g/mol. It features a cyclopentane ring substituted with a thiazole moiety, which is known to enhance its biological interactions. The presence of an amine group allows for various chemical reactions, including nucleophilic substitutions and acylation, contributing to its reactivity and potential therapeutic applications.

Antimicrobial Properties

Research indicates that 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine exhibits significant antimicrobial activity. Preliminary studies suggest it can inhibit the growth of various microorganisms, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. The thiazole moiety is believed to enhance interactions with biological targets involved in inflammation pathways, potentially leading to analgesic effects.

The mechanism of action involves interaction with specific molecular targets within microbial cells or inflammatory pathways. Studies have shown that the compound can bind to enzymes or receptors critical for microbial growth or inflammatory responses. This binding can inhibit essential metabolic processes within these organisms, thereby exerting its antimicrobial and anti-inflammatory effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity Study : A study evaluated the efficacy of 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine against several bacterial strains. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent.

- Anti-inflammatory Mechanism Investigation : Another investigation focused on the anti-inflammatory properties of the compound. It was found to significantly reduce pro-inflammatory cytokines in vitro, indicating its potential utility in treating inflammatory diseases.

- Structural Activity Relationship (SAR) : Research into the SAR of thiazole derivatives revealed that modifications at specific positions on the thiazole ring could enhance biological activity. This highlights the importance of structural optimization in developing more effective derivatives of 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine .

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | MIC (µg/mL) | Notes |

|---|---|---|---|

| 1-(4-Methylthiazolyl)cyclopentanamine | Antimicrobial | 15 | Effective against Gram-positive bacteria |

| 2-(Thiazolyl)cyclohexanamine | Anti-inflammatory | 20 | Moderate effect on cytokine production |

| 1-(4-Methylthiazolyl)piperidine | Antifungal | 10 | Broad-spectrum antifungal activity |

Q & A

Q. What are the established synthetic routes for 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine, and how can reaction conditions be optimized?

The compound can be synthesized via cyclization reactions involving thiazole precursors and cyclopentane derivatives. A common approach involves coupling 4-methyl-1,3-thiazol-2-amine with a functionalized cyclopentane intermediate under catalytic conditions. Optimization may include adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., palladium for cross-coupling). Evidence from analogous thiazole-containing compounds suggests that reductive amination or nucleophilic substitution could also be viable .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the cyclopentane-thiazole linkage and methyl group positions.

- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns.

- X-ray Crystallography: Employ SHELXL for refinement and ORTEP-III (via WinGX) for visualizing anisotropic displacement parameters. For example, a related tungsten-thiazole complex was resolved using SHELX programs, highlighting the importance of hydrogen-bonding networks in crystal packing .

Q. How should researchers handle safety and storage of this compound?

Store in airtight containers under inert gas (N) at –20°C to prevent degradation. Use fume hoods and personal protective equipment (PPE) during synthesis. Waste disposal should follow institutional guidelines for amine-containing compounds, with segregation of organic solvents and solid residues .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological targets?

Density Functional Theory (DFT) calculations (using Gaussian or ORCA) can optimize the geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) against proteins like herpesvirus proteases (relevant to thiazole derivatives) may identify binding modes. Validation requires correlation with experimental IC values .

Q. What strategies resolve contradictions in synthetic yields or purity across studies?

Contradictions often arise from impurities in starting materials or varying chromatographic methods. For example, a tungsten-thiazole complex synthesis highlighted unexpected side products due to ligand scrambling . Mitigation strategies:

- Use HPLC-MS to track intermediate purity.

- Compare -values (TLC) across solvent systems (e.g., hexane:EtOAc vs. CHCl:MeOH).

- Replicate published protocols with controlled atmosphere (e.g., Schlenk line).

Q. How does the compound’s stability vary under physiological or extreme conditions?

Conduct accelerated stability studies:

- pH Stability: Incubate in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via LC-MS.

- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and assess photodegradation products.

Q. What pharmacological assays are suitable for evaluating its antiviral or enzyme-inhibitory activity?

- Antiviral Assays: Use plaque reduction assays (e.g., herpes simplex virus, HSV-1) with Vero cells, referencing EC values from related N-sulfonylthiazole acetamide derivatives .

- Enzyme Inhibition: Screen against cysteine proteases (e.g., papain-like viral proteases) using fluorogenic substrates (e.g., Z-FR-AMC).

Methodological Notes

- Crystallography Workflow: Data collection (Mo-Kα radiation), structure solution (SHELXD), refinement (SHELXL), and validation (PLATON) are critical for publishing crystallographic data .

- Data Reproducibility: Archive raw spectral and crystallographic data (e.g., CIF files) in repositories like Cambridge Structural Database (CSD).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.